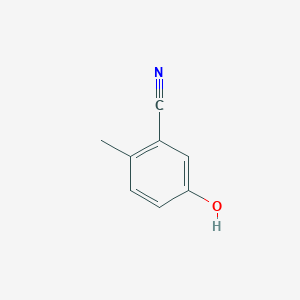

5-Hydroxy-2-methylbenzonitrile

Cat. No. B8816428

M. Wt: 133.15 g/mol

InChI Key: QJYPEKRACVFCFF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08426443B2

Procedure details

Concentrated sulfuric acid (5 mL, 94 mmol) was added to H2O (10 mL) (causing an exotherm). While the diluted acid was still hot, 5-amino-2-methylbenzonitrile (826 mg, 6.25 mmol) was added giving a clear solution. This was cooled to 15° C. (during which time a precipitate occurred) and 8 g of ice was added. As soon as the temperature was below 5° C., a solution of sodium nitrite (522 mg, 7.57 mmol) in H2O (5 mL) was added from a syringe (with the needle extended below the surface of the liquid) keeping the internal temperature below 5° C. The solution went clear after 5 min of stirring and then cold H2O (5 mL), urea (59 mg, 0.97 mmol) and ice (5 g) were added sequentially. In a separate flask H2O (5 mL) was added to sodium sulfate (4.75 g, 33.4 mmol) under an atmosphere of argon. Concentrated sulfuric acid (10 mL) was cautiously added and the reaction heated to reflux. The diazonium species was added to the refluxing mixture in portions and the heating continued for 2 h (NOTE: Blast shield used during heating). The mixture was cooled to rt and extracted with Et2O (2×). The combined organics were washed with H2O and 10% Na2CO3 solution before being extracted with 10% NaOH solution. The NaOH solution was acidified with concentrated HCl and then extracted with Et2O (2×). The combined organics from this second extraction were dried (Na2SO4) and concentrated by rotary evaporation to give a light brown solid which was purified via flash column chromatography (silica, DCM to 0.5% NH3/9.5% MeOH/90% DCM) to give 5-hydroxy-2-methylbenzonitrile (D90, 476 mg, 52%) as an orange solid.

[Compound]

Name

ice

Quantity

5 g

Type

reactant

Reaction Step Two

[Compound]

Name

ice

Quantity

8 g

Type

reactant

Reaction Step Five

[Compound]

Name

diazonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Yield

52%

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.N[C:7]1[CH:8]=[CH:9][C:10]([CH3:15])=[C:11]([CH:14]=1)[C:12]#[N:13].N([O-])=[O:17].[Na+].NC(N)=O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[OH:17][C:7]1[CH:8]=[CH:9][C:10]([CH3:15])=[C:11]([CH:14]=1)[C:12]#[N:13] |f:2.3,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.75 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

826 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=CC(=C(C#N)C1)C

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

522 mg

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Eight

[Compound]

|

Name

|

diazonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

15 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

of stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving a clear solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was below 5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the internal temperature below 5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction heated to reflux

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the heating continued for 2 h

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(NOTE: Blast shield used during heating)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to rt

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with Et2O (2×)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organics were washed with H2O and 10% Na2CO3 solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

before being extracted with 10% NaOH solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with Et2O (2×)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organics from this second extraction

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

were dried (Na2SO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a light brown solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified via flash column chromatography (silica, DCM to 0.5% NH3/9.5% MeOH/90% DCM)

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=CC(=C(C#N)C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 476 mg | |

| YIELD: PERCENTYIELD | 52% | |

| YIELD: CALCULATEDPERCENTYIELD | 57.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |